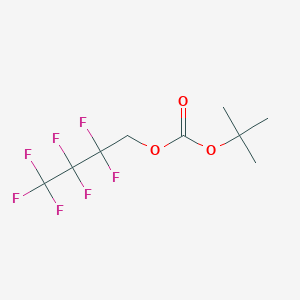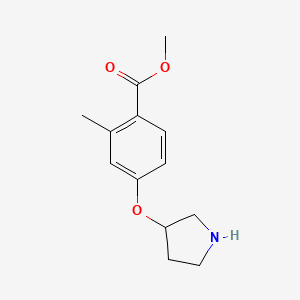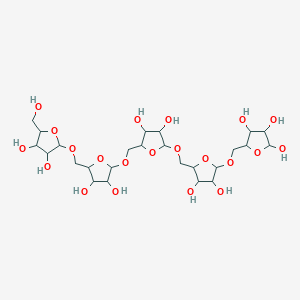
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps. One common method includes the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-hydroxybenzyl bromide under basic conditions to introduce the hydroxybenzyl group. Finally, the esterification of the resulting compound with ethyl bromoacetate yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Applications De Recherche Scientifique
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxybenzyl moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Ethyl 2-(N-benzyl)pyrrolidine-1-sulfonamido)acetate
- **Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- **Ethyl 2-(N-(3-methoxybenzyl)pyrrolidine-1-sulfonamido)acetate
Uniqueness
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the presence of the hydroxybenzyl group, which can enhance its biological activity and binding properties compared to similar compounds. This structural feature allows for more versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C15H22N2O5S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-6-5-7-14(18)10-13)23(20,21)16-8-3-4-9-16/h5-7,10,18H,2-4,8-9,11-12H2,1H3 |
Clé InChI |
JELPICRLHSEIFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)





![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)

![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)
